N-Hydroxy-2-o-tolyloxy-acetamidine
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Description
“N-Hydroxy-2-o-tolyloxy-acetamidine” is a chemical compound with the molecular formula C9H12N2O2 . It is used for research purposes.
Synthesis Analysis
Acetamidines, which include “N-Hydroxy-2-o-tolyloxy-acetamidine”, are starting materials for synthesizing many chemical substances, such as imidazoles, pyrimidines, and triazines . These are further used for biochemically active compounds as well as energetic materials . The synthesis of acetamidinium salts has been studied, and these salts were characterized by elemental analysis, mass spectrometry, NMR, and DTA .Molecular Structure Analysis
The molecular structure of “N-Hydroxy-2-o-tolyloxy-acetamidine” consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 180.20819 g/mol .Scientific Research Applications
C10H13N2O2\mathrm{C_{10}H_{13}N_{2}O_{2}}C10H13N2O2
, has garnered significant attention in scientific research. Below, I’ll explore its synthesis, reactivity, and diverse applications across various fields.Synthesis and Reactivity
N-Hydroxy-2-o-tolyloxy-acetamidine is synthesized through various methods, each offering unique advantages and challenges . One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold. Researchers have explored innovative methodologies and transformations to efficiently construct these compounds with different substitution patterns.
properties
IUPAC Name |
N'-hydroxy-2-(2-methylphenoxy)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-4-2-3-5-8(7)13-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUHPSOCMRGMNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OC/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-2-o-tolyloxy-acetamidine |
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